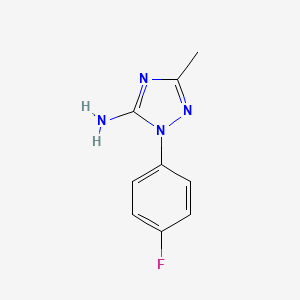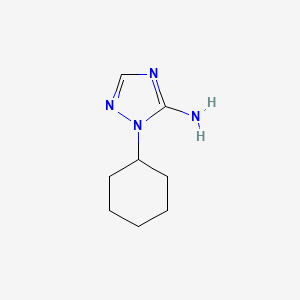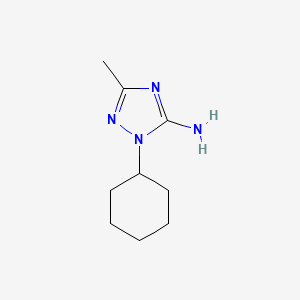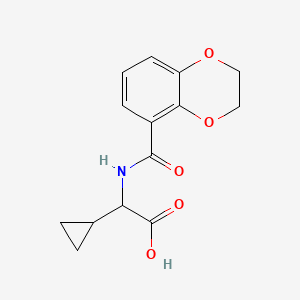
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine, also known as FMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMT belongs to the class of triazolamines and has a molecular formula of C9H9FN4.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in cells. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has also been found to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of proteins in cells.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine inhibits the growth of cancer cells and induces apoptosis. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has also been found to inhibit the growth of certain fungi, including Candida albicans and Aspergillus fumigatus. In animal studies, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have anti-inflammatory effects and to reduce the severity of allergic reactions.
实验室实验的优点和局限性
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has some limitations for use in lab experiments. It is toxic and must be handled with care. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is also relatively expensive compared to other chemicals that are commonly used in lab experiments.
未来方向
There are several future directions for research on 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine. In the field of medicinal chemistry, further studies are needed to determine the potential use of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine as an antifungal and anticancer agent. In the field of material science, further studies are needed to explore the use of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine in the synthesis of MOFs and other porous materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine and to identify other enzymes and proteins that are affected by 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine.
合成方法
The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine involves the reaction of 4-fluoroaniline and 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified through recrystallization.
科学研究应用
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been studied for its potential use as an antifungal agent. It has also been studied for its potential use as an anticancer agent. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
In the field of material science, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to be a useful building block for the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
属性
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOAZOSWYLQVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)






![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)